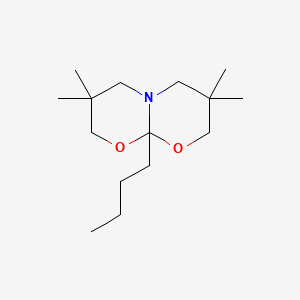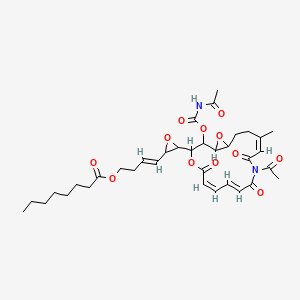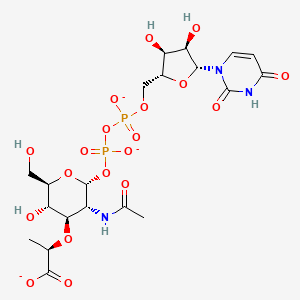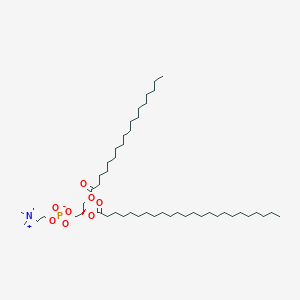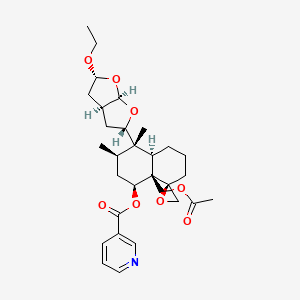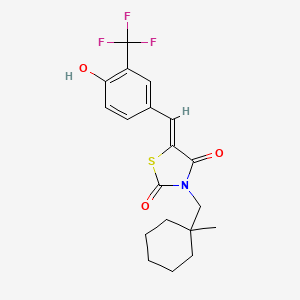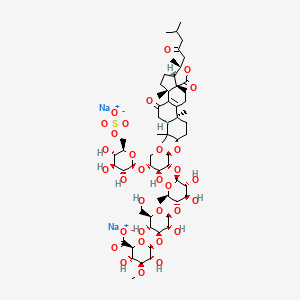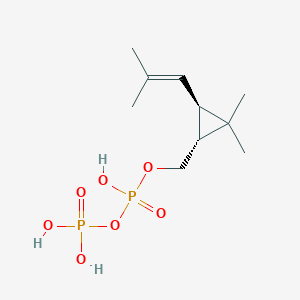![molecular formula C19H17N3O3S B1264424 N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide is a member of indoles.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of furan and thiazole derivatives. They developed N-(1-Naphthyl)furan-2-carboxamide through a coupling process and obtained the corresponding thioamide, which was then converted into 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This process involved electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Activities
- Patel, Patel, and Shah (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and tested them for antibacterial and antifungal activities against various microorganisms (Patel, Patel, & Shah, 2015).
- Cakmak et al. (2022) conducted a study on a thiazole-based heterocyclic amide, analyzing its antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi. They found that the compound showed promising antimicrobial activity (Cakmak et al., 2022).
- Zaki, Al-Gendey, and Abdelhamid (2018) explored the synthesis of various derivatives, including pyridines and thioamides, and evaluated their antimicrobial and anticancer activities. Some compounds displayed high cytotoxicity against the MCF-7 cell line (Zaki, Al-Gendey, & Abdelhamid, 2018).
Molecular Characterization and Biological Study
- Aleksandrov, El’chaninov, and Zablotskii (2019) conducted a study on the molecular characterization and electrophilic substitution reactions of furan-2-carboxamide and its derivatives. They proposed a mechanism for the formation of these compounds and explored their potential applications (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Propriétés
Formule moléculaire |
C19H17N3O3S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[4-(1-propanoyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O3S/c1-2-17(23)22-8-7-13-10-12(5-6-15(13)22)14-11-26-19(20-14)21-18(24)16-4-3-9-25-16/h3-6,9-11H,2,7-8H2,1H3,(H,20,21,24) |
Clé InChI |
BPPUUWBBFKGZJS-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
SMILES canonique |
CCC(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
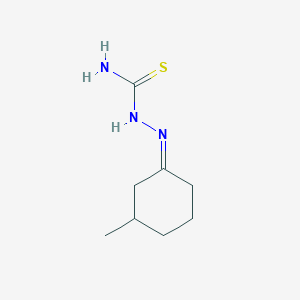
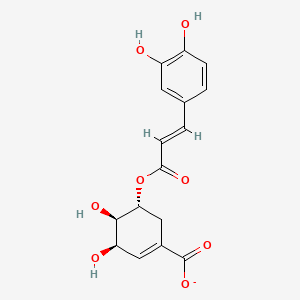
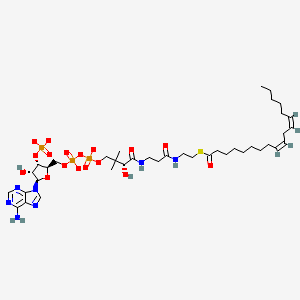
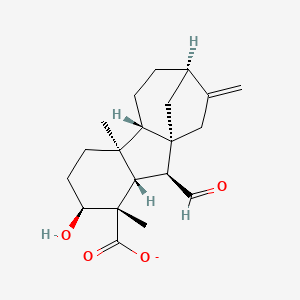
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
